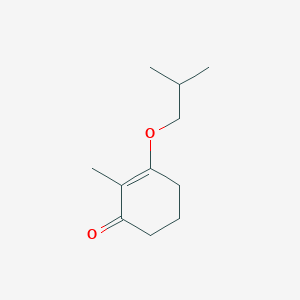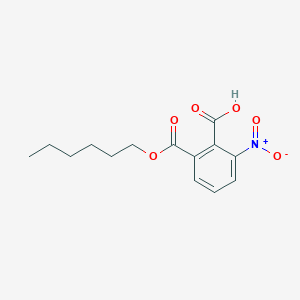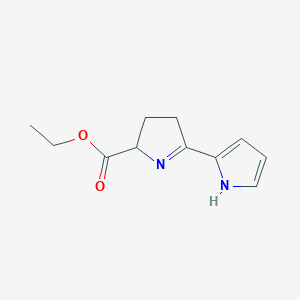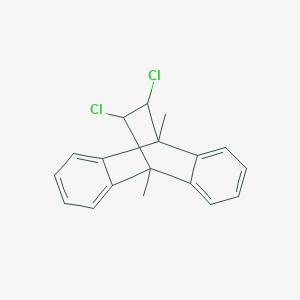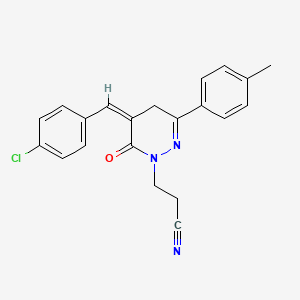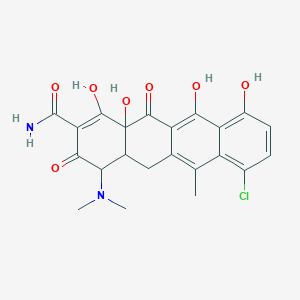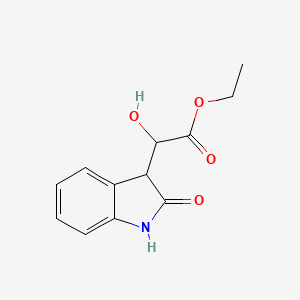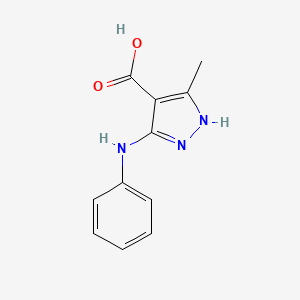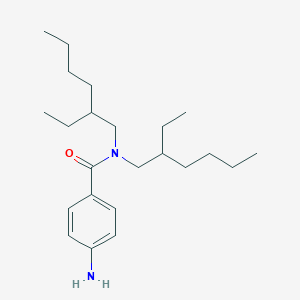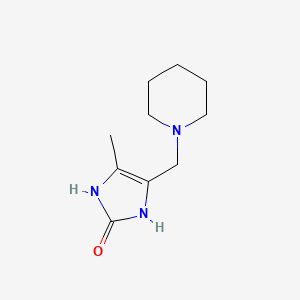
4-Methyl-5-piperidin-1-ylmethyl-1,3-dihydro-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that features an imidazolone core with a piperidinylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Formation of the imidazolone core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidinylmethyl group: This step involves the alkylation of the imidazolone core with a piperidinylmethyl halide or similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can modify the imidazolone core or the piperidinylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylmethyl group may enhance binding affinity and specificity, while the imidazolone core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-4-[4-methyl-5-(1-piperidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- 2-pyrimidinamine, 4-methyl-5-[1-(1-piperidinyl)ethyl]-
Uniqueness
4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern and the presence of both an imidazolone core and a piperidinylmethyl group. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-methyl-5-(piperidin-1-ylmethyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H17N3O/c1-8-9(12-10(14)11-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H2,11,12,14) |
InChI-Schlüssel |
YAHPANWWMGNVFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)N1)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



